
9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl-: is a carbazole alkaloid. Carbazoles are a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This particular compound is characterized by the presence of three methyl groups and two methoxy groups attached to the carbazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- typically involves the functionalization of the carbazole core. One common method is the regioselective dilithiation of carbazole derivatives, followed by electrophilic trapping
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of protective groups and specific reagents such as n-butyllithium and tetramethylethylenediamine (TMEDA) can facilitate the regioselective functionalization of the carbazole core .
Análisis De Reacciones Químicas
Types of Reactions: 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonic acids can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the carbazole ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: The compound has shown potential in biological research due to its ability to interact with various biological targets. It can be used to study the mechanisms of action of carbazole derivatives and their effects on biological systems .
Medicine: In medicine, carbazole derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties. 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- may be explored for its potential therapeutic applications .
Industry: Industrially, the compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the field of materials science .
Mecanismo De Acción
The mechanism of action of 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 3,4-Dimethoxy-1,2-dimethyl-9H-carbazole
- 3,6-Dimethoxy-9H-carbazole
- 9-ethyl-9H-carbazole-3-carbaldehyde
Comparison: Compared to other similar compounds, 9H-Carbazole, 3,4-dimethoxy-1,2,9-trimethyl- is unique due to its specific substitution pattern. The presence of three methyl groups and two methoxy groups at specific positions on the carbazole ring imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
150692-75-4 |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
3,4-dimethoxy-1,2,9-trimethylcarbazole |
InChI |
InChI=1S/C17H19NO2/c1-10-11(2)16(19-4)17(20-5)14-12-8-6-7-9-13(12)18(3)15(10)14/h6-9H,1-5H3 |
Clave InChI |
UAJCNJZXIVBDSU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C2=C1N(C3=CC=CC=C32)C)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy]benzenesulfonic acid;piperazine](/img/structure/B12713443.png)
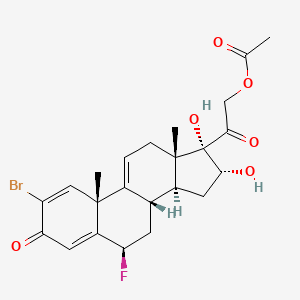

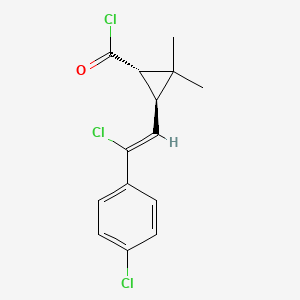
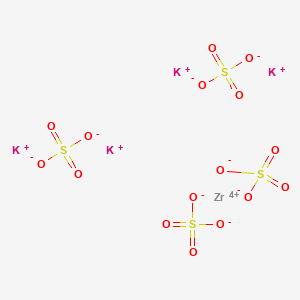


![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
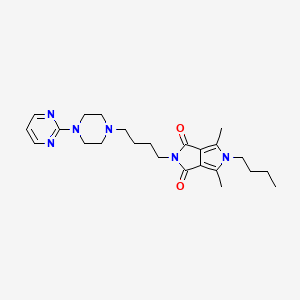
![2-[1-(4-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12713493.png)
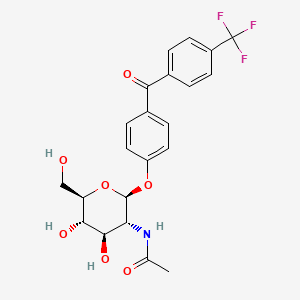
![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)


